molecular formula C15H13N3O3 B2488858 Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate CAS No. 1993139-80-2

Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate

Cat. No.: B2488858
CAS No.: 1993139-80-2
M. Wt: 283.287
InChI Key: OBYIAQQRWABNBQ-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a phenyl group at position 6 and an ethyl ester at position 2. Its molecular formula is C₁₄H₁₃N₃O₃, and it is structurally characterized by a partially hydrogenated pyrazine ring fused to a pyrazole moiety. Derivatives of pyrazolo[1,5-a]pyrazines are frequently explored for their pharmacokinetic properties and bioactivity, particularly in oncology and virology .

Properties

IUPAC Name

ethyl 4-oxo-6-phenyl-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-2-21-15(20)11-8-13-14(19)16-12(9-18(13)17-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYIAQQRWABNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=C(NC(=O)C2=C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate typically involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. This reaction is often carried out under catalyst-free conditions in boiling dimethylformamide (DMF), yielding the desired product in good yields . Another method involves the regioselective iodination of pyrazolo[1,5-a]pyrazin-4(5H)-ones followed by carbonylation catalyzed with palladium (Pd(dppf)Cl2) under pressure in methanol solution, which yields methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The phenyl group and the ethyl ester group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, substituted pyrazolopyrazines, and other functionalized compounds that retain the core structure of the original molecule.

Scientific Research Applications

Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural Analogues in the Pyrazolo[1,5-a]pyrazine Family

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Substituents (Positions) Biological Activity/Application Key Findings
Target Compound : Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate 6-Ph, 4-oxo, 2-COOEt Under investigation Structural basis for antiviral/anticancer studies; ester group enhances lipophilicity .
Ethyl 6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 1820685-21-9) 6-Me, 4-oxo, 2-COOEt Not reported Methyl substitution at position 6 reduces steric hindrance compared to phenyl .
4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS 1443978-16-2) 6-Ph, 4-oxo, 2-COOH Enzyme inhibition studies Carboxylic acid derivative shows higher solubility but lower cell permeability than ethyl ester .
Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 1449598-75-7) 4-Cl, 6-Me, 2-COOEt Kinase inhibition Chloro group enhances electrophilicity, potentially improving covalent binding to targets .
Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines, though structurally distinct due to a pyrimidine ring, are often compared for shared bioactivity. For example:

  • Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate (): Exhibits antitumor activity against HepG2, MCF-7, A549, and Caco2 cell lines. Fluorine and nitrile substituents at position 5 significantly enhance potency, achieving IC₅₀ values <10 µM .
  • Ethyl 5-(3-methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (): A respiratory syncytial virus (RSV) polymerase inhibitor with 65% yield in synthesis. The furanoyl group at position 5 improves viral target engagement .
Hydrolysis and Stability Profiles
  • The ethyl ester in the target compound is susceptible to alkaline hydrolysis, forming a carboxylic acid derivative (). This property is critical for prodrug design, as ester hydrolysis can modulate bioavailability .
  • In contrast, methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate () shows similar hydrolysis behavior but lower metabolic stability due to the smaller methyl group .

Q & A

Q. What are the key synthetic routes for Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate?

The synthesis typically involves multi-step strategies focusing on cyclocondensation and functionalization. A common approach includes:

  • Cyclocondensation : Reacting hydrazine derivatives with carbonyl-containing precursors to form the pyrazolo[1,5-a]pyrazine core. For example, nitration of pyrazolo[1,5-a]pyrazine derivatives using HNO₃ in H₂SO₄ at 0°C to introduce nitro groups .
  • Esterification : Introducing the ethyl carboxylate group via alkylation or transesterification. Ethyl esters are often formed using ethanol as both solvent and reagent under reflux conditions .
  • Purification : Techniques like column chromatography (e.g., hexane/EtOAc gradients) or recrystallization from ethanol/dioxane are critical for isolating high-purity products .

Q. How is regioselectivity controlled during the synthesis of pyrazolo[1,5-a]pyrazine derivatives?

Regioselectivity is influenced by:

  • Catalysts : Acidic conditions (e.g., H₂SO₄) favor nitration at specific positions, as seen in the synthesis of methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate .
  • Reagent choice : Electrophilic reagents target electron-rich regions of the heterocyclic ring. For example, diazonium coupling reactions prioritize para-substitution on aromatic rings .
  • Temperature : Lower temperatures (0–5°C) reduce side reactions, enhancing selectivity for desired products .

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring saturation. For instance, ¹H NMR peaks between δ 1.2–1.4 ppm indicate ethyl ester protons .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 223.23 for C₁₀H₁₃N₃O₃) and fragmentation patterns .
  • Infrared (IR) spectroscopy : Carboxylate C=O stretches appear near 1700 cm⁻¹, while N-H stretches (if present) occur around 3300 cm⁻¹ .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry in solid-state structures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
  • Catalytic systems : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improve reaction rates and selectivity .
  • Temperature gradients : Multi-step reactions often require precise thermal control (e.g., 0°C for nitration, followed by room-temperature stirring) .
  • Workup protocols : Neutralization with ice-water after nitration prevents over-acidification and byproduct formation .

Q. What methodologies are used to evaluate the compound’s bioactivity against enzymatic targets?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) to enzymes like viral proteases .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions .
  • Molecular docking : Computational models predict binding modes to active sites (e.g., using AutoDock Vina) .
  • Enzyme inhibition assays : Fluorogenic substrates or colorimetric readouts (e.g., pNA release) determine IC₅₀ values .

Q. How do structural modifications at position 6 (phenyl group) or the ester moiety affect pharmacokinetics?

  • Phenyl substituents : Electron-withdrawing groups (e.g., -NO₂) enhance metabolic stability but reduce solubility. Hydrophobic substituents improve membrane permeability .
  • Ester vs. carboxylic acid : Ethyl esters increase bioavailability by masking polar groups, whereas hydrolysis to carboxylic acids enhances target binding but reduces oral absorption .
  • Methyl vs. ethyl esters : Longer alkyl chains (ethyl) improve lipophilicity, affecting blood-brain barrier penetration .

Q. How can contradictory data in literature regarding reaction yields or bioactivity be resolved?

  • Variable analysis : Identify differences in solvent purity, catalyst batches, or temperature control. For example, yields for nitration vary based on HNO₃ concentration and stirring time .
  • Reproducibility protocols : Standardize reaction scales (e.g., mmol vs. gram-scale) and purification methods .
  • Meta-analysis : Cross-reference multiple studies to identify consensus conditions. For instance, cyclocondensation in ethanol consistently achieves >60% yield .

Q. What strategies assess the compound’s stability under physiological conditions?

  • Hydrolysis studies : Incubate the compound in simulated gastric fluid (pH 1.2) or phosphate buffer (pH 7.4) and monitor degradation via HPLC .
  • Thermal stability : Thermogravimetric analysis (TGA) determines decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation under accelerated light exposure (ICH Q1B guidelines) .

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